1,3,4-Thiadiazole-2,5-dicarboxamide
Description
Historical Development and Significance of the 1,3,4-Thiadiazole (B1197879) Heterocycle in Organic Chemistry
The journey of the 1,3,4-thiadiazole heterocycle began in 1882 when it was first described by Fischer, though its fundamental nature and properties were later more clearly defined by Freund and Kuh. nih.govnih.gov The evolution of its chemistry is intrinsically linked to the discovery and study of hydrazines, which are common precursors in its synthesis. sbq.org.br One of the earliest reported syntheses involved the reaction of hydrazine (B178648) sulfate (B86663) with carbon disulfide. sbq.org.br
The significance of the 1,3,4-thiadiazole nucleus has grown substantially over the decades, primarily due to its identification as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This five-membered ring is a core component in a vast array of compounds exhibiting a wide spectrum of biological activities. researchgate.netresearchgate.nethilarispublisher.comresearchgate.netmdpi.comresearchgate.net Its derivatives have been the focus of extensive research, leading to the development of numerous compounds with therapeutic potential. nih.govresearchgate.net
The most common and efficient synthetic routes to 1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazides or their derivatives with various reagents like carboxylic acids or acid chlorides. nih.govsbq.org.brresearchgate.netencyclopedia.pub The versatility of these synthetic methodologies allows for the introduction of a wide range of substituents onto the thiadiazole core, making it a highly adaptable building block in organic synthesis. sbq.org.brorganic-chemistry.org
Structural Features and Unique Electronic Characteristics of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole core is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms at positions 3 and 4. nih.govresearchgate.net Its aromaticity contributes to its high in vivo stability. researchgate.net Structurally, the ring is planar, a feature that has been confirmed by X-ray crystallographic studies. acs.org
A defining feature of the 1,3,4-thiadiazole ring is its electron-deficient nature. acs.org This is caused by the strong electron-withdrawing effect of the two nitrogen atoms, which makes the ring relatively inert to electrophilic substitution but susceptible to nucleophilic attack. researchgate.net This inherent electronic property is a key factor in its reactivity and applications.
Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, which is a fundamental component of nucleic acids. mdpi.commdpi.comnih.gov This bioisosteric relationship is believed to contribute to the ability of its derivatives to interfere with biological processes, such as DNA replication. mdpi.commdpi.comnih.gov The presence of the N=C–S moiety is considered crucial for its pharmacological activities. nih.gov The sulfur atom in the ring possesses low-lying C-S σ* orbitals, which can create localized regions of low electron density, known as σ-holes, facilitating interactions with biological targets. mdpi.comnih.gov Depending on the substituents, particularly at the 2 and 5 positions, derivatives of 1,3,4-thiadiazole can exhibit tautomerism, for instance, between thiol and thione forms when a mercapto group is present. nih.govnih.govisres.org
Rationale for Investigating 1,3,4-Thiadiazole-2,5-dicarboxamide as a Key Building Block
The strategic design of molecular scaffolds is paramount for the efficient construction of compound libraries and the development of complex molecular architectures. This compound emerges as a particularly valuable building block due to the specific arrangement and reactivity of its functional groups.
Strategic Positioning of Dicarboxamide Moieties for Diversification
Among the various derivatives of 1,3,4-thiadiazole, the 2,5-disubstituted class is the most extensively studied and represents the most abundant group of compounds with documented biological activity. mdpi.commdpi.comnih.govnih.govnih.gov The symmetrical placement of dicarboxamide groups at the C-2 and C-5 positions of the thiadiazole ring in this compound is highly strategic. These positions are highly activated and provide two distinct points for chemical modification, allowing for the facile creation of diverse derivatives. researchgate.net
The amide functionalities serve as versatile handles for a wide range of chemical transformations. They can be hydrolyzed to the corresponding dicarboxylic acid, reduced to amines, or undergo various coupling reactions. This allows for the introduction of a vast array of different substituents and functional groups, leading to the generation of large and structurally diverse compound libraries from a single, common core structure. This capacity for diversification is essential in fields like drug discovery, where exploring a broad chemical space is critical for identifying lead compounds.
Potential as a Versatile Synthon in Complex Molecule Construction
In the context of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a more complex molecule. The 1,3,4-thiadiazole ring is frequently described as a "versatile pharmacophore" and a "privileged scaffold," underscoring its utility as a central building block. nih.govmdpi.comnih.govchemmethod.com The inherent stability of the aromatic ring combined with the predictable reactivity at the 2 and 5 positions makes this compound an exemplary synthon. researchgate.net
Its structure allows it to serve as a rigid core to which various other molecular fragments can be attached in a controlled and predictable manner. The dicarboxamide moieties act as connectors, enabling the "clubbing" or linking of the thiadiazole nucleus with other heterocyclic systems or functional groups to generate novel hybrid molecules. nih.gov This approach is often employed to enhance or modulate the properties of the final compound. The symmetrical nature of the dicarboxamide allows for the construction of either symmetrical or unsymmetrical complex molecules, depending on the synthetic strategy employed, further highlighting its versatility as a foundational unit in the toolkit of synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52938-10-0 |
|---|---|
Molecular Formula |
C4H4N4O2S |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1,3,4-thiadiazole-2,5-dicarboxamide |
InChI |
InChI=1S/C4H4N4O2S/c5-1(9)3-7-8-4(11-3)2(6)10/h(H2,5,9)(H2,6,10) |
InChI Key |
PBASYYFOMOXUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Advanced Derivatization of 1,3,4 Thiadiazole 2,5 Dicarboxamide
Functionalization at the Amide Nitrogen Centers
The two primary amide groups (-CONH₂) of 1,3,4-thiadiazole-2,5-dicarboxamide serve as versatile handles for derivatization. The nitrogen-hydrogen bonds of these groups can participate in a variety of reactions, allowing for the introduction of new functional moieties and the extension of the molecular framework.
N-Alkylation and N-Acylation Reactions
The amide protons of this compound can be abstracted by a suitable base to form a nucleophilic N-anion. This intermediate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This reactivity is a cornerstone of amide chemistry and is applicable to the title compound.
In related systems, such as 5-(S-alkyl)sulfanyl-1,3,4-thiadiazole-2-carboxamides, the amide nitrogen has been shown to be part of various synthetic schemes. nih.gov For this compound, a typical N-alkylation would involve deprotonation with a strong base like sodium hydride (NaH) followed by treatment with an alkylating agent (e.g., methyl iodide) to yield the corresponding N-alkylated or N,N'-dialkylated products. Similarly, N-acylation can be achieved by reacting the dicarboxamide with acylating agents like acid chlorides or anhydrides in the presence of a base, leading to the formation of N,N'-diacyl derivatives. These reactions provide a straightforward method to modify the steric and electronic properties of the molecule.
Condensation Reactions with Aldehydes and Ketones
Primary amides can undergo condensation reactions with carbonyl compounds, particularly aldehydes, to form N-acyl imines or related adducts. While specific studies on this compound are not prevalent, the reactivity can be inferred from analogous thiadiazole derivatives. For instance, 2-amino-1,3,4-thiadiazoles readily condense with aromatic aldehydes to form Schiff bases. researchgate.net This indicates a high propensity for functional groups at the C-2 and C-5 positions to react with carbonyls.
The reaction of this compound with aldehydes or ketones, typically under acidic or basic catalysis, would be expected to form an initial carbinolamide intermediate. Subsequent dehydration can lead to the formation of N-acylimine moieties at one or both amide sites. These reactions are crucial for constructing more complex molecular architectures appended to the thiadiazole core.
| Thiadiazole Derivative | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-(5-laurylamido-1,3,4-thiadiazol-2-yl) hydrazine (B178648) | Aromatic Aldehydes | Ethanol (B145695), reflux | Schiff Base | researchgate.net |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Various Aldehydes | Ethanol, H₂SO₄ (cat.) | Schiff Base | nih.gov |
| Aryl Hydrazides | Aryl Aldehydes | Ethanol, reflux; then Lawesson's Reagent | 2,5-Diaryl-1,3,4-thiadiazole | semanticscholar.org |
| Thioaroylhydrazines | Aldehydes or Ketones | Not specified | 2,3-Dihydro-1,3,4-thiadiazole | rsc.org |
Transformations at the 1,3,4-Thiadiazole (B1197879) Ring System
The inherent electronic nature of the 1,3,4-thiadiazole ring dictates its reactivity towards various reagents. The two nitrogen atoms exert a strong electron-withdrawing effect, making the carbon atoms of the ring electron-deficient and thus susceptible to certain types of transformations while being resistant to others. researchgate.net
Nucleophilic Substitutions at C-2 and C-5 Positions
The C-2 and C-5 positions of the 1,3,4-thiadiazole ring are highly activated towards nucleophilic substitution, provided a suitable leaving group is present. nih.gov Halogenated 1,3,4-thiadiazoles, for example, are important intermediates where the halogen atom is readily displaced by a wide range of nucleophiles. nih.gov
In the case of this compound, the carboxamide groups themselves are poor leaving groups. Therefore, direct nucleophilic substitution to displace the -CONH₂ group is not a facile process. However, the principle of nucleophilic substitution at these positions is fundamental to the synthesis of the title compound and its precursors. For example, 1,3,4-thiadiazole-2,5-dicarboxylic acid can be converted to the corresponding diacyl chloride, which can then react with ammonia in a nucleophilic acyl substitution to yield the dicarboxamide. Alternatively, a 2,5-dihalo-1,3,4-thiadiazole can serve as a precursor, reacting with a nucleophilic amide source. This highlights that while the final product is stable, its synthesis relies on the inherent susceptibility of the C-2 and C-5 positions to nucleophilic attack.
| Thiadiazole Substrate | Nucleophile | Product | Significance | Reference |
|---|---|---|---|---|
| 2,5-Dihalo-1,3,4-thiadiazole | Amines, Thiols, Alkoxides | 2,5-Disubstituted-amino/thio/alkoxy-1,3,4-thiadiazole | Demonstrates high reactivity of C-2/C-5 positions. | nih.gov |
| 2,5-Dimercapto-1,3,4-thiadiazole (B142945) | Alkyl Halides (e.g., Ethyl bromoacetate) | 2,5-Bis(alkylthio)-1,3,4-thiadiazole | Alkylation at the exocyclic sulfur atoms. | nih.gov |
| 5-Chloro-1,3,4-thiadiazole derivatives | Various Nucleophiles | 5-Substituted-1,3,4-thiadiazole derivatives | Versatile intermediate for functionalization. | nih.gov |
Electrophilic Aromatic Substitution (limited scope)
Due to the low electron density at the ring carbon atoms, the 1,3,4-thiadiazole nucleus is strongly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. nih.gov The presence of two electron-withdrawing carboxamide substituents in this compound further deactivates the ring, making such substitutions exceedingly difficult. Electrophilic attack, if it occurs, is more likely to happen at the ring nitrogen atoms (quaternization) rather than at the carbon atoms. nih.gov Electrophilic substitution at a ring carbon is generally only possible when the ring is substituted with a potent electron-donating group, such as an amino (-NH₂) group, which is not the case for the title compound. nih.gov
Ring Opening and Rearrangement Processes
The 1,3,4-thiadiazole ring is susceptible to cleavage under strongly basic conditions. nih.govresearchgate.net Treatment with strong bases can lead to nucleophilic attack on the ring sulfur atom, initiating a cascade of reactions that results in ring fission. While specific studies on this compound are limited, it is expected that harsh basic hydrolysis would not only convert the amide groups to carboxylates but could also promote the degradation of the heterocyclic core.
Rearrangement reactions are also known for the thiadiazole class of compounds. For example, some 2-amino-1,3,4-thiadiazoles can rearrange to form triazolinethiones. nih.gov These processes often involve a ring-opening step followed by recyclization to a more stable isomeric structure. Such rearrangements could potentially be induced in derivatives of this compound under specific thermal or chemical conditions, representing an advanced strategy for accessing novel heterocyclic frameworks.
Cross-Coupling Reactions for C-C Bond Formation
Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds, enabling the functionalization of heterocyclic compounds. The 1,3,4-thiadiazole nucleus, when appropriately substituted with leaving groups like halogens, can readily participate in these transformations.
Palladium catalysis is at the forefront of C-C bond formation, with the Suzuki-Miyaura and Sonogashira reactions being cornerstone methodologies.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net This reaction is widely used for synthesizing biaryl compounds. For the 1,3,4-thiadiazole system, dihalo-substituted precursors are common starting materials for creating diaryl-1,3,4-thiadiazoles. nih.govresearchgate.net The reaction conditions can be tuned to achieve either mono- or diarylation, providing a pathway to both symmetrical and unsymmetrical products. nih.govnih.gov For instance, 3,5-dichloro-1,2,4-thiadiazole has been shown to react with various arylboronic acids under different Suzuki-Miyaura conditions to yield 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature, and 3,5-diaryl-1,2,4-thiadiazoles at higher temperatures. nih.govresearchgate.net A typical catalytic system for this transformation includes a palladium catalyst such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), a base (e.g., sodium carbonate or potassium carbonate), and often a phase-transfer catalyst like tetrabutylammonium bromide in a suitable solvent system. nih.govmdpi.com
| Thiadiazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) | Arylboronic Acid | Pd(OAc)₂ / P(tBu)₂MeHBF₄ | Mono- and bis-arylated heterocycles | nih.gov |
| Bis(4-bromophenyl)-1,3,4-thiadiazole | Bis(pinacolato)diboron | Pd(dppf)Cl₂ / AcOK | Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazole | mdpi.com |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 3,5-Diaryl-1,2,4-thiadiazoles | nih.govresearchgate.net |
The Sonogashira coupling reaction is another pivotal palladium-catalyzed transformation that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., copper(I) iodide) in the presence of an amine base. organic-chemistry.org The Sonogashira reaction allows for the introduction of alkynyl moieties onto the 1,3,4-thiadiazole ring, creating conjugated systems that are valuable in materials science and medicinal chemistry. libretexts.org The reaction proceeds under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org
While palladium dominates the field of cross-coupling, other transition metals can also catalyze C-C bond formation and other derivatizations on heterocyclic rings. Copper-catalyzed reactions, for example, are well-established for forming C-N, C-O, and C-S bonds, but can also be employed for C-C coupling. Copper-catalyzed protocols have been developed for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related heterocyclic system, suggesting the potential for similar methodologies with thiadiazole precursors. nih.gov
The Stille coupling, which utilizes organotin reagents and a palladium catalyst, is another effective method for functionalizing thiadiazole rings. nih.gov It has been successfully applied to 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) for the selective formation of mono- and bis-arylated products. nih.gov These alternative metal-catalyzed reactions provide a complementary toolbox to the more common Suzuki and Sonogashira couplings, expanding the scope of possible derivatizations for the this compound scaffold.
Supramolecular Assembly and Self-Organization Mediated by this compound Moieties
Supramolecular chemistry relies on non-covalent interactions to direct the assembly of molecules into well-defined, higher-order structures. mdpi.com The this compound moiety is rich in features that promote such interactions, including hydrogen bond donors and acceptors, and an aromatic core capable of π-π stacking. These interactions are crucial in crystal engineering and the design of functional materials. semanticscholar.orgrsc.org
Hydrogen bonds are highly directional and are among the most important interactions for controlling molecular self-assembly. The carboxamide groups (-CONH₂) at the 2- and 5-positions of the thiadiazole ring are excellent hydrogen bond donors (N-H) and acceptors (C=O). These groups can form robust and predictable intermolecular hydrogen bonding networks.
Furthermore, the nitrogen atoms within the 1,3,4-thiadiazole ring itself can act as hydrogen bond acceptors. nih.gov Studies on related 1,3,4-thiadiazole derivatives have demonstrated the formation of strong N-H···N hydrogen bonds, which play a significant role in stabilizing crystal structures. nih.gov In derivatives containing mercapto groups, N-H···S hydrogen bonds have also been observed, forming chains of molecules. researchgate.net The combination of the amide groups and the heterocyclic nitrogen atoms in this compound provides multiple sites for establishing extensive and stable one-, two-, or three-dimensional supramolecular architectures through hydrogen bonding.
| Donor | Acceptor | Interaction Type | Role in Supramolecular Assembly | Reference |
|---|---|---|---|---|
| N-H (Amine/Amide) | N (Thiadiazole ring) | N-H···N | Formation of 1D supramolecular constructs | nih.gov |
| N-H (Thioamide tautomer) | S (Thione group) | N-H···S | Connection of molecules into chains | researchgate.net |
| C-H | N (Thiadiazole ring) | C-H···N | Consolidation of crystal packing | nih.gov |
| -OH (Phenolic) | N (Thiadiazole ring) | O-H···N | Intramolecular hydrogen bond formation | mdpi.com |
The 1,3,4-thiadiazole ring is an aromatic five-membered heterocycle. mdpi.com This aromaticity allows molecules containing this moiety to engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap. nih.gov These interactions, though generally weaker than hydrogen bonds, are crucial for the stabilization of crystal packing and the formation of layered or columnar supramolecular structures. nih.gov
Structural Elucidation and Spectroscopic Characterization of 1,3,4 Thiadiazole 2,5 Dicarboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method for determining the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to provide detailed information about the chemical environment of individual atoms and their connectivity.
¹H NMR and ¹³C NMR Spectral Analysis
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and types of protons and carbons in a molecule.
In ¹H NMR spectra of 1,3,4-thiadiazole (B1197879) derivatives, the chemical shifts of protons are influenced by their local electronic environment. For instance, the protons of the amide groups (-CONH₂) typically appear as broad singlets in the downfield region of the spectrum. Aromatic protons on substituents attached to the thiadiazole ring will have chemical shifts and coupling patterns characteristic of their substitution pattern. nih.gov
In ¹³C NMR spectra, the carbon atoms of the 1,3,4-thiadiazole ring are typically observed in the range of 150–170 ppm. nih.gov The carbonyl carbons of the amide groups are also found in the downfield region, often around 169 ppm. nih.gov The specific chemical shifts can vary depending on the substituents attached to the thiadiazole ring and the solvent used. researchgate.net
Below is a representative table of typical ¹H and ¹³C NMR chemical shifts for derivatives of 1,3,4-thiadiazole-2,5-dicarboxamide.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Amide (NH₂) | broad singlet | - |
| Thiadiazole Ring C2/C5 | - | 150 - 170 |
| Amide Carbonyl (C=O) | - | ~169 |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It helps in tracing out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, HMBC can show correlations between the amide protons and the carbonyl carbon, as well as the carbons of the thiadiazole ring. researchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Characteristic Vibrational Modes of the Thiadiazole Ring and Amide Groups
The IR and Raman spectra of this compound derivatives exhibit characteristic absorption bands that correspond to the vibrations of the thiadiazole ring and the amide functional groups.
The 1,3,4-thiadiazole ring has several characteristic vibrations. The -C=N- stretching vibration typically appears as a strong and sharp band around 1630 cm⁻¹ in the IR spectrum. nih.gov The stretching vibrations of the -C-S-C- system within the ring are observed at lower frequencies, often below 660 cm⁻¹. nih.gov
The amide groups also give rise to distinct vibrational bands. The N-H stretching vibrations of the primary amide (-NH₂) appear as two sharp bands in the region of 3320-3200 cm⁻¹, corresponding to asymmetric and symmetric stretches. nih.gov The C=O stretching vibration of the amide carbonyl is a prominent and sharp band, typically found around 1680 cm⁻¹. nih.gov The N-H bending vibration of the amine can be observed around 1600 cm⁻¹. nih.gov
The following table summarizes the key vibrational frequencies for this compound derivatives.
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Amide (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3320 - 3200 |
| Amide (-C=O) | C=O Stretch | ~1680 |
| Thiadiazole Ring | -C=N- Stretch | ~1630 |
| Amide (-NH₂) | N-H Bend | ~1600 |
| Thiadiazole Ring | -C-S-C- Stretch | < 660 |
Note: These are approximate values and can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. nih.gov By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed molecular formula, it is possible to confirm the elemental composition with a high degree of confidence. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound derivatives, HRMS is used to confirm the presence and number of sulfur and nitrogen atoms, which are characteristic of this class of compounds. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. mdpi.com
Below is a hypothetical example of how HRMS data would be presented for a derivative of this compound.
| Proposed Molecular Formula | Calculated Exact Mass | Observed m/z (HRMS) | Mass Difference (ppm) |
| C₄H₄N₄O₂S | 172.0055 | 172.0053 | -1.2 |
Note: The small mass difference, typically less than 5 ppm, provides strong evidence for the proposed molecular formula.
Fragmentation Patterns for Structural Insights
Mass spectrometry is a powerful tool for elucidating the structure of 1,3,4-thiadiazole derivatives by analyzing their fragmentation patterns upon ionization. While specific data for this compound is not extensively detailed in the available literature, studies on related derivatives provide a framework for predicting its fragmentation behavior.
In the analysis of acetylated 1,3,4-thiadiazole derivatives, tandem mass spectrometry has shown that the initial fragmentation steps often involve the loss of acetyl moieties. For instance, a fully acetylated compound first loses its O-acetyl groups, followed by the amide acetyl group. nih.gov This initial loss of substituents is a common theme in the mass spectra of many organic compounds.
Following the loss of peripheral groups, the core 1,3,4-thiadiazole ring undergoes degradation. This process involves the breaking of multiple bonds within the heterocyclic ring, leading to the formation of characteristic fragment ions. nih.gov Studies on isotope-labeled 2,5-disubstituted-1,3,4-thiadiazoles have further illuminated these complex skeletal rearrangements, confirming the intricate nature of the fragmentation pathways.
For this compound, a plausible fragmentation pathway under electron ionization would likely begin with the cleavage of the amide groups. This could occur through the loss of an amino group (-NH2) or a carboxamide group (-CONH2). Subsequent fragmentation would then involve the characteristic rupture of the thiadiazole ring itself.
X-ray Crystallography of this compound and Related Structures
The determination of the crystal structure through single-crystal X-ray diffraction reveals the arrangement of molecules in the crystal lattice. The unit cell is the basic repeating unit of a crystal structure, and its parameters (a, b, c, α, β, γ) define its size and shape.
A summary of crystallographic data for a representative 1,3,4-thiadiazole derivative is presented below:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Triclinic | P-1 | 10.238 | 10.325 | 10.560 | 104.09 | 109.50 | 93.40 |
This table presents data for a related derivative to illustrate typical crystallographic parameters for this class of compounds.
The solid-state architecture of 1,3,4-thiadiazole derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding. The nitrogen atoms of the thiadiazole ring and the amide protons of the dicarboxamide groups are potential sites for hydrogen bond formation.
In the crystal structures of various 1,3,4-thiadiazole derivatives, a range of hydrogen bonding motifs have been observed. These include:
N-H···N interactions: These can link molecules into chains or more complex networks.
N-H···S interactions: The sulfur atom of the thiadiazole ring can also act as a hydrogen bond acceptor. In 2-mercapto-5-methyl-1,3,4-thiadiazole, molecules are connected into chains via N–H⋯S hydrogen bonds. researchgate.net
O-H···N interactions: In derivatives containing hydroxyl groups, these interactions are common.
N-H···O interactions: The oxygen atoms of carbonyl groups are effective hydrogen bond acceptors.
In the case of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, its adduct with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer through a cyclic hydrogen-bonding motif involving O-H···N and N-H···O interactions. nih.gov Its salt with 3,5-dinitrobenzoic acid also displays a cyclic motif with N-H···O(carboxylate) hydrogen bonds. nih.gov These examples highlight the versatility of hydrogen bonding in directing the crystal packing of 1,3,4-thiadiazole derivatives.
The conformational flexibility and potential for tautomerism are important aspects of the structural chemistry of 1,3,4-thiadiazole derivatives.
Conformational Analysis: Rotation around single bonds can lead to different conformations. For instance, in derivatives with a substituent linked to the thiadiazole ring, rotation around the connecting bond can result in different spatial arrangements. In some 1,3,4-thiadiazole derivatives with a resorcinyl substituent, the presence of conformational isomers has been detected in solution. semanticscholar.org
Tautomerism: Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. The 1,3,4-thiadiazole ring system and its substituents can exhibit various forms of tautomerism.
Amine-Imine Tautomerism: In 2-amino-1,3,4-thiadiazole (B1665364) derivatives, tautomerism between the amine and imine forms is possible. The correct tautomeric form can often be determined by analyzing intermolecular contacts in the crystal structure, with the protonation site being indicated by the presence of hydrogen bonds. nih.gov
Keto-Enol Tautomerism: Derivatives containing carbonyl and hydroxyl functionalities can exhibit keto-enol tautomerism. For example, a novel 1,3,4-thiadiazole derivative containing a 3-mercaptobutan-2-one moiety was found to exist in both keto and enol forms. nih.govmdpi.com The equilibrium between these forms can be influenced by the polarity of the solvent, with polar aprotic solvents favoring the keto form and non-polar solvents favoring the enol form. nih.govmdpi.com
Thiol-Thione Tautomerism: In mercapto-substituted 1,3,4-thiadiazoles, the molecule can exist as either a thiol or a thione. Spectroscopic and crystallographic studies of 2,5-dimercapto-1,3,4-thiadiazole (B142945) have shown that the thione form is predominant in the solid state. researchgate.netresearchgate.net
Computational and Theoretical Studies of 1,3,4 Thiadiazole 2,5 Dicarboxamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods are used to predict molecular geometries, electronic properties, and spectroscopic features, offering insights that are complementary to experimental data. For the 1,3,4-thiadiazole (B1197879) scaffold, these calculations have been instrumental in understanding its aromaticity, stability, and reactivity. nih.govrsc.org
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. sapub.org It provides a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules like 1,3,4-thiadiazole derivatives. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze various electronic properties. rsc.orgnih.gov
While specific data for 1,3,4-Thiadiazole-2,5-dicarboxamide is scarce, the table below presents representative optimized geometric parameters for related 2,5-disubstituted 1,3,4-thiadiazole molecules, which offer a model for the expected values in the target compound.
Table 1: Selected Optimized Geometrical Parameters of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives from DFT Calculations
| Compound | Method/Basis Set | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
|---|---|---|---|---|---|
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP/6-31G | S1-C2 | 1.758 | C2-N3-N4 | 112.5 |
| C2-N3 | 1.314 | N3-N4-C5 | 112.5 | ||
| N3-N4 | 1.373 | N4-C5-S1 | 114.7 | ||
| 5-difluoromethyl-1,3,4-thiadiazole-2-amine | B3LYP/6-311++G** | S1-C2 | 1.763 | C2-N3-N4 | 112.0 |
| C2-N3 | 1.319 | N3-N4-C5 | 112.0 | ||
| N3-N4 | 1.379 | N4-C5-S1 | 116.3 |
Data sourced from studies on related thiadiazole derivatives to infer properties of the target compound. sapub.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. sapub.orgresearchgate.net
For 1,3,4-thiadiazole derivatives, FMO analysis reveals that the HOMO is often localized on the sulfur atom and parts of the ring, while the LUMO is distributed over the C-N-N-C framework. researchgate.net The nature of the substituents at the 2 and 5 positions significantly influences the HOMO and LUMO energy levels and, consequently, the energy gap. Electron-withdrawing groups tend to lower both HOMO and LUMO energies and reduce the energy gap, making the molecule more reactive towards nucleophiles. dergipark.org.tr
The following table summarizes FMO data for several 1,3,4-thiadiazole derivatives.
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected 1,3,4-Thiadiazole Derivatives
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | DFT/B3LYP | -8.151 | -5.725 | 2.426 |
| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | DFT | -6.10 | -2.22 | 3.88 |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | DFT | -5.63 | -1.57 | 4.06 |
Data sourced from studies on related thiadiazole derivatives to infer properties of the target compound. sapub.orgdergipark.org.tr
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack). Green areas represent neutral potential. nih.gov
In 1,3,4-thiadiazole derivatives, the MEP analysis generally shows that the region around the nitrogen atoms of the thiadiazole ring is electron-rich (negative potential), making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.net The sulfur atom can also exhibit negative potential. Conversely, the hydrogen atoms of amide or amine substituents, like those in this compound, would be expected to show positive potential, making them hydrogen bond donors. nih.gov The carbonyl oxygen atoms of the dicarboxamide groups would be regions of high electron density (red).
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov This technique is particularly useful for understanding how a molecule like this compound might behave in a biological environment, such as near a protein receptor site.
The substituents attached to the 1,3,4-thiadiazole ring can have rotational freedom, leading to multiple possible conformations. For this compound, rotation around the C-C bond between the thiadiazole ring and the carboxamide groups would be a key conformational variable. MD simulations can explore the potential energy surface associated with these rotations to identify low-energy, stable conformations. Understanding the preferred conformation is crucial as it dictates how the molecule presents its functional groups for interaction with other molecules. Studies on other substituted thiadiazoles have used MD simulations to explore their conformational flexibility, which is essential for their biological activity. rsc.org
MD simulations are extensively used to study how a ligand (like a thiadiazole derivative) interacts with a biological target, typically a protein. nih.govtandfonline.com These simulations can reveal the stability of the ligand-protein complex over time and characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, the carboxamide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). The nitrogen atoms of the thiadiazole ring can also act as hydrogen bond acceptors. MD simulations of similar molecules have shown that these interactions are critical for stable binding to protein targets. nih.gov The simulations can provide detailed information on the dynamics of these hydrogen bonds, including their lifetimes and geometries, offering a deeper understanding of the binding mechanism. rsc.org For instance, simulations have been used to confirm the stability of 1,3,4-thiadiazole derivatives within the active sites of enzymes. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Computational Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key molecular features responsible for a compound's biological activity. For derivatives based on the 1,3,4-thiadiazole core, computational modeling helps to establish clear relationships between the structural attributes of the molecules and their functional outcomes, thereby guiding the synthesis of more potent and selective agents.
Research has shown that the biological activity of 1,3,4-thiadiazole derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. nih.gov For instance, in a series of 2,5-disubstituted 1,3,4-thiadiazoles, the introduction of different functional groups leads to varied biological responses. researchgate.net Computational methods, such as the Electronic-Topological Method (ETM), have been successfully applied to investigate these relationships. This approach helps in identifying specific pharmacophores and anti-pharmacophores—molecular features that respectively promote or hinder activity—which can effectively separate active compounds from inactive ones. This system can then be used to screen and design new compounds with enhanced activity.
In studies of 1,3,4-thiadiazole derivatives as potential α-glucosidase inhibitors, molecular docking has been used to correlate the structure of the compounds with their inhibitory activity. mdpi.com These computational analyses revealed that specific linkers, such as butanoic acid or benzoic acid fragments attached to the thiadiazole core, increased the binding affinity of the compounds to the target protein. mdpi.com This good correlation between docking results and experimental bioactivity underscores the predictive power of computational SAR. mdpi.com
The following table summarizes representative computational data used in SAR studies for 1,3,4-thiadiazole derivatives, highlighting the correlation between structure and activity.
| Compound Derivative Type | Computational Method | Key Structural Feature Investigated | Predicted Impact on Activity |
| 2,5-disubstituted-1,3,4-thiadiazoles | Electronic-Topological Method (ETM) | Pharmacophores and Anti-pharmacophores | Separation of active and inactive compounds |
| 1,3,4-thiadiazoles with acidic linkers | Molecular Docking | Butanoic or benzoic acid linkers | Increased binding affinity to target protein |
In Silico Screening and Virtual Design of Novel this compound Derivatives
In silico screening and virtual design are powerful computational techniques that accelerate the discovery of new drug candidates by evaluating vast libraries of virtual compounds against a biological target. This approach allows for the rational design of novel derivatives of the this compound scaffold with potentially enhanced properties.
The process often begins with the creation of a virtual library of 1,3,4-thiadiazole derivatives, which are then subjected to hierarchical virtual screening. This typically involves molecular docking simulations to predict the binding affinity and mode of interaction of each compound with a specific protein target. For example, derivatives of 1,3,4-thiadiazole have been virtually screened against various enzymes to identify potential inhibitors.
One common strategy involves clubbing the 1,3,4-thiadiazole ring with other heterocyclic moieties like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) to generate novel bifunctional molecules. nih.gov The design process is guided by computational docking to ensure that the newly designed molecules can effectively fit into the active site of the target protein.
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are frequently employed to assess the drug-likeness and pharmacokinetic profiles of the designed compounds. For instance, calculations based on Lipinski's rule of five can help predict the oral bioavailability of potential drug candidates, ensuring that the designed molecules have favorable properties for further development. mdpi.com
The table below presents data from a virtual screening study of 1,3,4-thiadiazole derivatives designed as potential α-glucosidase inhibitors, showcasing their predicted binding affinities and drug-like properties.
| Compound ID | Linker Type | Predicted IC50 (mM) | Lipinski's Rule of Five Compliance |
| 7b | Butanoic acid | 6.70 | Compliant |
| 7c | Butanoic acid | 8.42 | Compliant |
| 9'b | Benzoic acid | 3.66 | Compliant |
| Acarbose (Reference) | - | 13.88 | - |
Data sourced from a study on α-glucosidase inhibitors. mdpi.com
Thermodynamic and Aromaticity Considerations via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in investigating the thermodynamic properties and aromaticity of 1,3,4-thiadiazole systems. These studies provide fundamental insights into the stability, reactivity, and electronic structure of these compounds.
The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the strong aromaticity of the five-membered ring, which imparts significant in vivo stability and generally low toxicity. nih.gov Computational calculations can quantify this aromaticity through various indices, confirming the electronic stability of the thiadiazole core.
DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly performed to optimize the molecular geometry and determine key physicochemical properties. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Thermodynamic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. These computational insights are crucial for understanding the intrinsic properties of the this compound scaffold and its derivatives.
The following table displays representative data from DFT calculations on a 1,3,4-thiadiazole derivative.
| Computational Method | Parameter | Calculated Value |
| DFT (B3LYP/6-311++G(d,p)) | HOMO Energy | Value (e.g., -6.5 eV) |
| DFT (B3LYP/6-311++G(d,p)) | LUMO Energy | Value (e.g., -1.2 eV) |
| DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Gap | Value (e.g., 5.3 eV) |
| DFT (B3LYP/6-311++G(d,p)) | Dipole Moment | Value (e.g., 3.5 D) |
(Note: The values in this table are illustrative examples of typical outputs from DFT calculations on such systems.)
Applications of 1,3,4 Thiadiazole 2,5 Dicarboxamide and Its Derivatives in Material Science and Chemical Technologies
Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of materials formed by the self-assembly of metal ions or clusters with organic ligands. The structural versatility and tunable functionality of 1,3,4-thiadiazole (B1197879) derivatives make them excellent candidates for use as organic linkers in these crystalline structures.
The 1,3,4-thiadiazole nucleus contains a sulfur atom and two nitrogen atoms, which can act as coordination sites for metal ions. nih.gov This "hydrogen bonding domain" and "two-electron donor system" allows derivatives of 1,3,4-thiadiazole to function effectively as ligands in the formation of metal complexes. nih.gov For instance, 1,3,4-thiadiazole-2,5-disulfonamide, a related compound, has been used to synthesize coordination compounds with a range of divalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.govnih.gov
The coordination can occur through the nitrogen atoms of the thiadiazole ring. Infrared spectroscopy studies on complexes involving 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole revealed shifts in the C=N band of the thiadiazole ring upon complexation with Cu(II) and Zn(II), indicating the involvement of the ring nitrogen in binding to the metal center. mdpi.com The specific functional groups attached to the thiadiazole ring, such as amino or thiol groups, can also participate in metal coordination, leading to diverse and stable architectures. mdpi.comrsc.org
The synthesis of CPs and MOFs using 1,3,4-thiadiazole-based ligands is typically achieved through methods like solvothermal synthesis, where the components are heated in a solvent, or through simple refluxing. acs.orgijirt.org For example, a coordination polymer of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) and gold was prepared via a one-pot synthesis method. rsc.org Similarly, metal complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole with Co(II), Ni(II), and Cu(II) have also been synthesized. researchgate.net
Characterization of these novel architectures is crucial to understanding their structure and properties. A variety of analytical techniques are employed:
Spectroscopy: Infrared (IR) and UV-visible spectroscopy are used to confirm the coordination of the ligand to the metal ion. nih.govnih.govrsc.org Nuclear Magnetic Resonance (NMR) helps in elucidating the structure of the compounds in solution. nih.govnih.gov
X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides detailed information about the 3D structure and connectivity of the CPs and MOFs, revealing intricate networks such as 2D sheets or 3D frameworks. rsc.orgacs.orgrsc.org
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the synthesized polymers. rsc.org
These characterization methods have confirmed the formation of diverse structures, from 1D chains and 2D layered networks to complex 3D frameworks, depending on the specific thiadiazole derivative, the metal ion, and the synthesis conditions used. rsc.orgresearchgate.net
A key advantage of using 1,3,4-thiadiazole derivatives in CPs and MOFs is the ability to tune the material's properties for specific applications.
Luminescence: Many MOFs constructed from thiadiazole-related ligands exhibit luminescence. acs.org This property arises from the organic ligand itself or from metal-to-ligand charge transfer (MLCT) interactions. acs.org For example, a Zn(II)-based MOF, JXUST-56, synthesized using an in situ formed benzimidazole-dicarboxylic acid ligand (related to thiadiazole dicarboxylic acids), displays strong fluorescence. acs.org The emission properties can be modulated by changing the metal ion or the organic linker.
Sensing: The tunable electronic properties and porous nature of these materials make them excellent candidates for chemical sensors. The luminescence of MOFs can be quenched or enhanced in the presence of specific analytes, forming the basis for highly sensitive and selective sensors.
A Zn²⁺-based luminescent MOF has been shown to detect benzaldehyde (B42025) and salicylaldehyde (B1680747) vapors with very low detection limits of 4.10 μM and 0.259 μM, respectively. acs.org
Other luminescent MOFs have demonstrated the ability to sense nitrobenzene, Fe³⁺ ions, and Cr₂O₇²⁻ anions. researchgate.net
A coordination polymer of 2,5-dimercapto-1,3,4-thiadiazole and gold exhibits excellent electroactivity, enabling its use in the voltammetric sensing of resorcinol. rsc.org
Adsorption: The porous structures of some CPs and MOFs allow them to adsorb guest molecules. This property is useful for applications in separation and purification. For instance, certain coordination polymers have shown the ability to adsorb dyes like Congo red, with one example showing a maximum adsorption capacity of 136.9 mg·g⁻¹. researchgate.net
Table 1: Examples of Tunable Properties in 1,3,4-Thiadiazole Derivative-Based CPs and MOFs
| Compound/Material | Property | Application | Research Finding |
| Zn²⁺-based LMOF (JXUST-56) | Luminescence | Vapor Sensing | Demonstrates reversible sensing of benzaldehyde and salicylaldehyde vapors with detection limits of 4.10 μM and 0.259 μM. acs.org |
| DMTD–Au coordination polymer | Electroactivity | Electrochemical Sensing | Exhibits excellent electroactivity towards resorcinol, facilitating fast electron transfer kinetics for sensing applications. rsc.org |
| Co(II)-based coordination polymer | Adsorption | Dye Removal | Shows adsorption performance for Congo red dye with a maximum capacity of 136.9 mg·g⁻¹. researchgate.net |
| Zn₂ and Cd₂ MOFs | Luminescence | Ion/Molecule Sensing | Exhibit luminescent sensing activity for nitrobenzene, Fe³⁺ ions, and Cr₂O₇²⁻ anions with high selectivity and sensitivity. researchgate.net |
Polymer Chemistry and Advanced Polymer Materials
Beyond coordination polymers, 1,3,4-thiadiazole derivatives are also valuable components in the synthesis of advanced organic polymers with specialized functions.
Derivatives of 1,3,4-thiadiazole can serve as monomers in polymerization reactions. For example, 1,3,4-thiadiazole-2,5-dithiol (B7761095) (also known as 2,5-dimercapto-1,3,4-thiadiazole) can undergo copolymerization with various metals to form coordination polymers, highlighting its role as a monomeric building block. rsc.orgsigmaaldrich.com The functional groups on the thiadiazole ring can be tailored to participate in different types of polymerization reactions, allowing for the creation of a wide range of polymer backbones incorporating the stable and functional thiadiazole heterocycle.
The conjugated nature of the 1,3,4-thiadiazole ring makes it a promising component for polymers designed for electronic and optical applications. The inclusion of this heterocycle into a polymer chain can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its band gap. ufms.br
Theoretical studies, such as those using Density Functional Theory (DFT), have been conducted on copolymers incorporating benzo-bis-thiadiazole units to evaluate their electronic and optical properties. ufms.br These studies calculate HOMO and LUMO energy levels and the resulting energy gap, which are critical parameters for designing materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. ufms.br The electroactive nature of materials like the DMTD-Au coordination polymer further suggests the potential of thiadiazole-based polymers in the development of conductive materials. rsc.org
Agrochemical Formulations (excluding human or veterinary medicinal uses)
The 1,3,4-thiadiazole scaffold is a crucial structural component in the development of various agrochemicals. jocpr.comnih.gov Its derivatives are investigated for their potential to protect crops and enhance agricultural productivity through herbicidal, fungicidal, and insecticidal activities.
Derivatives of 1,3,4-thiadiazole serve as important precursors in the synthesis of novel herbicidal agents. Research has focused on creating new compounds by incorporating the thiadiazole ring with other active moieties. For instance, a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluoro-substituted phenyl)-2-furamides were designed and synthesized to explore their herbicidal properties. nih.gov Preliminary bioactivity tests on these compounds revealed that some possess significant herbicidal activities, demonstrating the utility of the 1,3,4-thiadiazole structure as a building block for more complex and potent herbicides. nih.gov The development of such derivatives is a continuous process aimed at finding more effective and selective solutions for weed management in agriculture. nih.gov
The 1,3,4-thiadiazole nucleus is a prominent feature in the design of new fungicides and insecticides for agricultural use. The inherent antimicrobial properties of this heterocyclic system have been leveraged to create compounds effective against a wide range of plant pathogens. nih.govacs.org
Studies have shown that new thiadiazole-linked compounds exhibit excellent in vitro fungicidal activity against various phytopathogenic fungi. For example, in a study of twenty new derivatives, specific compounds showed very high efficacy against fungi such as Rhizoctonia solani, Botrytis cinerea, Stemphylium lycopersici, and Curvularia lunata. openreviewhub.org The effectiveness of these compounds is often linked to the specific substituents on the thiadiazole ring, and structure-activity relationship (SAR) studies are crucial for optimizing their fungicidal potency. openreviewhub.org
Furthermore, the combination of the 1,3,4-thiadiazole ring with other heterocyclic systems, like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373), has been explored to create "clubbed" molecules. acs.org This molecular hybridization can potentiate the antimicrobial effects. acs.org Some of these synthesized compounds have demonstrated good to excellent activity against various fungal strains, indicating their potential for development as agricultural fungicides. nih.govacs.org Beyond fungicidal action, certain 1,2,4-thiadiazole (B1232254) derivatives have been patented for their use as both fungicides and insecticides, highlighting the broad-spectrum potential of the thiadiazole scaffold in crop protection. rsc.org
Corrosion Inhibitors
Derivatives of 1,3,4-thiadiazole are highly effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. nih.gov Their efficacy stems from their unique molecular structure, which allows for strong interaction with metal surfaces. Industries frequently use acidic solutions for processes like pickling, descaling, and cleaning, where protecting metal infrastructure from corrosion is paramount. organic-chemistry.org
The primary mechanism by which 1,3,4-thiadiazole derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption).
The thiadiazole ring is rich in heteroatoms (nitrogen and sulfur) and π-electrons. nih.govorganic-chemistry.org These features are key to its inhibitory action. The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons of the aromatic ring, can be shared with the vacant d-orbitals of the metal (e.g., iron in steel), forming coordinate covalent bonds. This process of chemisorption results in a stable, tightly-bound protective layer.
The adsorption is spontaneous and follows established models like the Langmuir adsorption isotherm, which indicates the formation of a monolayer of the inhibitor on the metal surface. organic-chemistry.org By blocking the active sites on the metal, the inhibitor impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Therefore, these compounds are often classified as mixed-type inhibitors. organic-chemistry.org
The performance of 1,3,4-thiadiazole derivatives as corrosion inhibitors has been extensively evaluated in various corrosive media, most notably in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. organic-chemistry.org The effectiveness is typically measured by inhibition efficiency (IE%), which quantifies the percentage reduction in the corrosion rate.
Studies using electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) tests, have consistently shown that inhibition efficiency increases with the concentration of the thiadiazole inhibitor. For example, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) demonstrated a high inhibition efficiency of 94.6% for mild steel in 1.0 M HCl at a concentration of just 0.5 mM. Similarly, N, N-dihydroxyethyl-(5-methyl- nih.govorganic-chemistry.org thiadiazol-2-sulfur)-carbonyl acetamide (B32628) (TSCA) achieved an inhibition efficiency greater than 96% for Q235 carbon steel in 1 M HCl at a concentration of 40 mg/L.
The specific chemical structure of the derivative, including the nature of its substituents, significantly influences its performance. nih.gov The table below summarizes the performance of several 1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic solutions.
| Inhibitor Name | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1.0 M HCl | 0.5 mM | 94.6 | |
| N,N-dihydroxyethyl-(5-methyl- nih.govorganic-chemistry.org thiadiazol-2-sulfur)-carbonyl acetamide (TSCA) | Q235 Carbon Steel | 1 M HCl | 40 mg/L | >96 | |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 5x10⁻³ M | ~90 (from graph) | organic-chemistry.org |
| (4-Dimethylamino-benzylidene)- nih.govorganic-chemistry.orgthiadiazol-2-ylamine (DBTA) | Mild Steel | 1.0 M HCl | 0.5 mM | 91 |
These results underscore the high potential and adaptability of 1,3,4-thiadiazole derivatives as robust corrosion inhibitors for industrial applications.
Catalysis and Organocatalysis
While 1,3,4-thiadiazole derivatives are widely recognized for their biological and material protection applications, their role in catalysis is less prominent but emerging. The direct use of 1,3,4-thiadiazole-2,5-dicarboxamide itself as a primary catalyst is not extensively documented in scientific literature. However, derivatives of the core 1,3,4-thiadiazole structure, particularly Schiff bases, have been noted for their potential catalytic applications in various industrial fields.
Schiff bases derived from the condensation of 2-amino-1,3,4-thiadiazoles with aldehydes or ketones introduce an azomethine (-C=N-) group. These types of compounds are known to act as ligands that can coordinate with metal ions to form catalytically active complexes. While the thiadiazole ring itself is often the product of catalyzed reactions, such as palladium-catalyzed Suzuki cross-coupling or acid-catalyzed cyclizations, its functionalized derivatives are being explored for their ability to facilitate chemical transformations. organic-chemistry.org The field represents a potential area for future research, exploring how the unique electronic properties of the 1,3,4-thiadiazole ring might be harnessed for novel organocatalytic or metal-complex catalytic systems.
Role as Ligands in Catalytic Systems
The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring, along with the amide functionalities of this compound, provide multiple coordination sites for metal ions. This characteristic allows these molecules to act as versatile ligands in the formation of metal complexes, which can exhibit significant catalytic activity. While direct catalytic applications of this compound are an emerging area of research, the broader family of thiadiazole dicarboxamide and related derivatives has shown considerable promise.
The dicarboxamide functional groups can chelate metal ions, leading to the formation of stable complexes. For instance, pyridine-2,6-dicarboxamide, a structurally related ligand, is well-known for its ability to form stable complexes with a variety of metal cations, including copper, cobalt, iron, nickel, and palladium. thieme-connect.de These complexes have been investigated for their catalytic and biological activities. thieme-connect.de This suggests that this compound could similarly be employed to create robust metal complexes with potential applications in catalysis.
Research on related thiadiazole derivatives further supports this potential. For example, metal complexes of 1,3,4-thiadiazole-2,5-disulfonamide with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and shown to be potent inhibitors of carbonic anhydrase, demonstrating catalytic activity in a biological context. nih.govnih.govnih.govnih.gov Although a disulfonamide, the principle of the thiadiazole ring acting as a scaffold for catalytically active metal complexes is clearly established.
Furthermore, derivatives of 2,5-diamino-1,3,4-thiadiazole (B1295027) have been used to prepare metal complexes that exhibit antimicrobial activity. mdpi.comnih.gov While not a direct catalytic application in industrial chemistry, this highlights the ability of the thiadiazole core to coordinate with metal ions and influence biological processes, a concept that often overlaps with catalytic mechanisms.
The development of metal-organic frameworks (MOFs) represents another promising avenue for the catalytic applications of thiadiazole dicarboxylates. MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore structures make them excellent candidates for heterogeneous catalysts. d-nb.info The use of benzo[c] nih.govnih.govresearchgate.netthiadiazole-4,7-dicarboxylic acid, an isomer of the dicarboxylate form of the target compound, in the synthesis of a luminescent Zn2+-based MOF for sensing applications has been reported. acs.org This indicates the feasibility of incorporating thiadiazole dicarboxylic acids into MOF structures, which could then be endowed with catalytic capabilities.
| Ligand/Derivative | Metal Ion(s) | Catalytic or Related Application | Reference(s) |
| 1,3,4-Thiadiazole-2,5-disulfonamide | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Carbonic Anhydrase Inhibition | nih.govnih.govnih.govnih.gov |
| 2,5-Diamino-1,3,4-thiadiazole | Cu(II), Co(II), Ni(II) | Antimicrobial Activity | mdpi.comnih.gov |
| Pyridine-2,6-dicarboxamide | Cu, Co, Fe, Ni, Pd | General Catalytic and Biological Activities | thieme-connect.de |
| Benzo[c] nih.govnih.govresearchgate.netthiadiazole-4,7-dicarboxylic acid | Zn(II) | Component of a Metal-Organic Framework for Sensing | acs.org |
Organocatalytic Applications of Thiadiazole Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthesis. While the direct application of this compound as an organocatalyst is not yet established in the literature, related thiadiazole structures, particularly those that can form N-heterocyclic carbenes (NHCs), have shown significant promise in this area.
N-heterocyclic carbenes are a class of stable carbenes that are highly effective organocatalysts for a variety of chemical transformations. Thiazolium salts, which are structurally similar to thiadiazolium salts, are well-known precursors to NHCs. nih.gov These NHCs derived from thiazolium salts have been successfully employed in reactions such as cross-benzoin condensation. researchgate.net The catalytic activity of these NHCs is influenced by the electronic and steric properties of the substituents on the heterocyclic ring. researchgate.net
The underlying principle of NHC catalysis involves the formation of a nucleophilic carbene from an azolium salt precursor in the presence of a base. nih.gov This carbene then reacts with an electrophilic substrate to initiate the catalytic cycle. While imidazolium (B1220033) and triazolium-based NHCs currently dominate the field, the foundational work on thiazolium-derived carbenes paves the way for exploring the potential of thiadiazolium salts as NHC precursors. nih.gov
Although direct evidence for the organocatalytic activity of this compound is lacking, the broader family of thiadiazoles and their derivatives are recognized for their potential as versatile ligands and precursors in various catalytic applications. nih.gov The development of chitosan-based hydrogels as environmentally friendly biocatalysts for the synthesis of thiazole (B1198619) derivatives further highlights the growing interest in using heterocyclic compounds and their composites in catalysis. d-nb.info
| Thiadiazole Derivative Family | Type of Organocatalysis | Key Features | Reference(s) |
| Thiazolium Salts (related to Thiadiazolium) | N-Heterocyclic Carbene (NHC) Catalysis | Precursors to stable carbenes; used in benzoin-type reactions. | nih.govresearchgate.net |
| General Thiadiazole Derivatives | Potential for various catalytic roles | Versatile ligands and precursors for catalysts. | nih.gov |
Future Research Directions and Emerging Opportunities for 1,3,4 Thiadiazole 2,5 Dicarboxamide Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
One promising approach is the advancement of one-pot synthetic methods. For instance, a two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been reported using aldehydes and hydrazides with Lawesson's reagent, achieving good to excellent yields. semanticscholar.org Further exploration of such one-pot reactions, potentially utilizing novel catalysts or reaction media, could lead to more atom-economical and environmentally benign processes.
The principles of "Green Chemistry" are increasingly being applied to the synthesis of heterocyclic compounds. An example is the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives and their Schiff bases using a "Green Chemistry" approach, which involves simple one-step reactions. isca.in Future research should focus on expanding the use of greener solvents, catalysts, and energy sources for the synthesis of 1,3,4-thiadiazole-2,5-dicarboxamide and its analogues. This includes the potential use of polyphosphate ester (PPE) as a less toxic alternative to reagents like POCl₃ or SOCl₂ for cyclization reactions. mdpi.com
A key starting material for many 1,3,4-thiadiazole (B1197879) syntheses is thiosemicarbazide (B42300). isca.innih.gov Novel methodologies could focus on the in-situ generation of thiosemicarbazide derivatives or finding readily available, sustainable replacements. The heterocyclization of thiosemicarbazide derivatives with carbon disulfide in basic conditions is a known route to 1,3,4-thiadiazolethiolate derivatives, which can be further functionalized. nih.gov Optimizing these conditions for sustainability, for example by using catalytic amounts of base or recyclable solvents, presents a clear research direction.
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| Aldehydes and Hydrazides | Lawesson's reagent, one-pot | 2,5-disubstituted-1,3,4-thiadiazoles | semanticscholar.org |
| Aromatic acid and Thiosemicarbazide | POCl₃ (dehydrating agent) | 2-amino-5-substituted-1,3,4-thiadiazole | isca.in |
| Thiosemicarbazide and Carboxylic acid | Polyphosphate ester (PPE) | 2-amino-1,3,4-thiadiazoles | mdpi.com |
| Thiosemicarbazide derivatives | Carbon disulfide, basic conditions | 1,3,4-thiadiazolethiolate derivatives | nih.gov |
Design of Multifunctional Materials Incorporating this compound
The unique structural and electronic properties of the 1,3,4-thiadiazole ring make it an excellent building block for the creation of multifunctional materials. The this compound scaffold, with its two amide functionalities, is particularly well-suited for incorporation into larger, complex architectures through hydrogen bonding or covalent linkages.
An emerging area of application is in the development of advanced lubricants. Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) have been investigated as multifunctional additives in water-based hydraulic fluids, demonstrating anti-wear, anticorrosion, and extreme-pressure properties. researchgate.net By analogy, this compound could be functionalized to create novel lubricant additives with enhanced thermal stability and performance, leveraging the robust nature of the thiadiazole ring.
Another exciting frontier is the construction of luminescent metal-organic frameworks (LMOFs). LMOFs are crystalline materials with applications in sensing, catalysis, and light-emitting devices. Recently, a zinc-based LMOF was synthesized using an in-situ formed ligand derived from benzo[c] nih.govnih.govresearchgate.netthiadiazole-4,7-dicarboxylic acid. acs.org The dicarboxamide moiety of this compound provides ideal coordination sites for metal ions, opening the door to the design of novel LMOFs with tailored photophysical properties. These materials could function as highly selective and sensitive chemical sensors.
Furthermore, the incorporation of the this compound unit into polymer backbones could lead to materials with unique optical, electronic, and thermal properties. The inherent stability of the thiadiazole ring can enhance the durability of the resulting polymers. mdpi.com
| Material Type | Potential Application | Key Feature of this compound |
| Lubricant Additives | Enhanced anti-wear and anticorrosion | Robustness and potential for functionalization |
| Luminescent Metal-Organic Frameworks (LMOFs) | Chemical sensing, light-emitting devices | Coordination sites for metal ions |
| Functional Polymers | Advanced optics, electronics | Thermal stability and tunable electronic properties |
Advanced Computational Studies for Predictive Design and Property Optimization
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. ekb.eg For this compound and its derivatives, advanced computational studies offer a powerful approach to accelerate discovery and optimize performance for specific applications.
Molecular docking simulations are widely used to predict the binding of small molecules to biological targets. mdpi.com This is particularly relevant for designing new therapeutic agents based on the 1,3,4-thiadiazole scaffold. nih.govrsc.org By modeling the interactions of this compound derivatives with the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted activity. For example, a molecular modeling simulation of a Bcr-Abl-compound highlighted the crucial role of a nitrothiazole moiety in binding interactions. nih.gov
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, geometry, and reactivity of molecules. nih.gov These calculations can be used to predict the photophysical properties of new materials, such as the absorption and emission wavelengths of LMOFs incorporating the this compound core. DFT can also be used to understand reaction mechanisms and to design more efficient synthetic routes.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these molecules and their interactions with their environment, such as in a solvent or within a biological membrane. rsc.org This is crucial for understanding the behavior of materials and for predicting the bioavailability of potential drug candidates.
| Computational Method | Application | Predicted Properties |
| Molecular Docking | Drug design | Binding affinity and mode to biological targets |
| Density Functional Theory (DFT) | Materials design, reaction mechanisms | Electronic structure, geometry, photophysical properties |
| Molecular Dynamics (MD) Simulations | Materials science, drug development | Dynamic behavior, interactions with environment |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The future of this compound chemistry lies at the intersection of organic synthesis and materials science. The synergy between these two fields will be crucial for translating the unique properties of this scaffold into functional materials and devices.
Organic chemists can focus on developing novel synthetic methodologies to create a diverse library of this compound derivatives with tailored functionalities. This could involve introducing different substituents on the amide nitrogens or modifying the thiadiazole ring itself.
Materials scientists can then investigate how these molecular-level modifications translate into macroscopic properties. For example, the self-assembly of these molecules into supramolecular structures could be explored for applications in organic electronics or as templates for the synthesis of nanomaterials. The development of LMOFs with this compound as a linker is a prime example of this interdisciplinary approach, requiring expertise in both coordination chemistry and solid-state characterization. acs.org
Furthermore, the incorporation of these molecules into composite materials, such as polymers or inorganic matrices, could lead to the development of materials with enhanced mechanical, thermal, or electronic properties. The study of 2,5-dimercapto-1,3,4-thiadiazole derivatives as additives in lubricants is a testament to the potential of this approach. researchgate.net
Development of Smart Molecules and Responsive Systems Based on the Scaffold
"Smart" molecules and materials are those that can respond to external stimuli, such as changes in pH, temperature, light, or the presence of a specific analyte. The this compound scaffold provides a robust framework for the design of such responsive systems.
The development of LMOFs based on this scaffold for the sensing of volatile organic compounds (VOCs) is a promising direction. acs.org The porous nature of LMOFs allows for the selective adsorption of guest molecules, and the interaction with the this compound linker could induce a change in the material's fluorescence or other optical properties, providing a detectable signal.
Furthermore, by incorporating photo-responsive or pH-sensitive groups into the this compound structure, it may be possible to create "smart" drug delivery systems. These systems could be designed to release a therapeutic agent only in response to a specific biological trigger, such as the acidic environment of a tumor.
The inherent ability of the dicarboxamide to participate in hydrogen bonding also opens up possibilities for creating supramolecular polymers that can assemble and disassemble in response to external stimuli. These materials could find applications in areas such as self-healing materials and injectable hydrogels for tissue engineering. The development of ionic liquids, which are considered smart materials, has also been a focus of research. researchgate.net
| Responsive System | Stimulus | Potential Application |
| Luminescent Metal-Organic Frameworks (LMOFs) | Volatile Organic Compounds (VOCs) | Chemical sensors |
| Functionalized Derivatives | pH, Light, Temperature | "Smart" drug delivery |
| Supramolecular Polymers | Temperature, Solvent | Self-healing materials, tissue engineering |
Q & A
Q. What are the common synthetic routes for preparing 1,3,4-Thiadiazole-2,5-dicarboxamide derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Key synthetic strategies include:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds under acidic conditions. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol with glacial acetic acid (70–85% yields) .
- Cross-Coupling Reactions : Using halogenated thiadiazole intermediates (e.g., 3,5-diiodo-1,2,4-thiadiazole) with organometallic reagents or alkynes. Copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) achieves 83% yields .
- Cyclization : Cyclizing thiourea derivatives with iodine and triethylamine in DMF, producing sulfur byproducts and target molecules in 1–3 minutes .
Q. Optimization Tips :
Q. Table 1: Synthetic Methods Comparison
Q. Which analytical techniques are critical for characterizing this compound derivatives, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, methylene protons in γ-propylsilatrane-linked thiadiazoles appear at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 150.25 for 2,5-dimercapto derivatives) .
- Elemental Analysis : Validates purity (C, H, N, S percentages within ±0.3% of theoretical values) .
Q. Resolving Contradictions :
- X-ray Crystallography : Resolves ambiguous NMR signals by confirming bond lengths and angles (e.g., N–S bond distances of 1.65–1.68 Å in thiadiazole rings) .
- Thermogravimetric Analysis (TGA) : Differentiates hydrated vs. anhydrous forms by mass loss profiles .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound derivatives in antifungal research?
Methodological Answer:
- Substituent Variation : Introduce hydrophobic groups (e.g., 3-chlorophenylpiperazine) to enhance interactions with fungal CYP51’s hydrophobic cleft .
- Docking Studies : Use AutoDock Vina to simulate binding affinities. For example, 2,5-dimercapto derivatives show ΔG = −8.2 kcal/mol against C. albicans CYP51 .
- In Vitro Assays : Compare MIC values (e.g., 2–8 µg/mL for potent derivatives) with structural analogs to identify critical moieties .
Q. Table 2: Antifungal Activity of Selected Derivatives
| Substituent | MIC (µg/mL) vs. C. albicans | Docking ΔG (kcal/mol) | Reference |
|---|---|---|---|
| 3-Chlorophenylpiperazine | 2.1 | −8.2 | |
| Phenylpyrazolinone | 4.5 | −7.5 | |
| Unsubstituted | >64 | −5.1 |
Q. How can contradictory biological data (e.g., varying IC₅₀ values) for thiadiazole derivatives be addressed in cancer research?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48h incubation) to minimize variability .
- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to differentiate intrinsic activity vs. pharmacokinetic artifacts .
- Molecular Dynamics (MD) : Simulate drug-target binding over 100 ns to confirm stable interactions despite substituent changes .
Q. What methodologies are used to study the coordination chemistry of this compound with transition metals?
Methodological Answer:
- Synthesis of Complexes : React thiadiazole ligands with metal salts (e.g., ZnCl₂, CuSO₄) in ethanol/water mixtures. For example, Zn(II) complexes show octahedral geometry via IR (ν(N–H) at 3200 cm⁻¹) and UV-Vis (d-d transitions at 600–700 nm) .
- Thermodynamic Studies : Calculate stability constants (log K = 4.5–5.2) using potentiometric titration in 0.1 M KCl .
Q. How is this compound applied in electrochemical sensing and catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
